6-ethynyl-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-ethynyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxines, which are known for their unique structural features and diverse chemical properties
Future Directions
Mechanism of Action
Target of Action
It’s known that the chiral motif of 2,3-dihydro-1,4 benzodioxane, which is present in this compound, is widely used in various biologically active natural products and therapeutic agents with crucial biological activity .
Mode of Action
It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .
Biochemical Pathways
Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Result of Action
Some compounds containing the 2,3-dihydro-1,4 benzodioxane motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethynyl-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as catechol and propargyl bromide.
Formation of Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved using a base-catalyzed reaction, where catechol reacts with propargyl bromide in the presence of a base like potassium carbonate.
Introduction of Ethynyl Group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl or vinyl derivatives.
Substitution: Various substituted benzodioxine derivatives depending on the electrophile used.
Scientific Research Applications
6-ethynyl-2,3-dihydro-1,4-benzodioxine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine: Lacks the ethynyl group, resulting in different reactivity and applications.
6-ethynyl-4,4-dimethyl-2,3-dihydro-1-benzothiopyran: Contains a sulfur atom in place of one oxygen, leading to distinct chemical properties.
Uniqueness
6-ethynyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the ethynyl group, which imparts specific reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry .
Properties
CAS No. |
1057670-26-4 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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